

# Application Note: Synthesis of Triazine Derivatives with Dimethyl Cyanocarbonimidate

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## Compound of Interest

Compound Name: *Dimethyl cyanocarbonimidate*

CAS No.: 24771-25-3

Cat. No.: B1607175

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## Executive Summary

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antimalarial, anticancer (e.g., DHFR inhibitors), and antimicrobial agents.<sup>[1]</sup> While traditional synthesis often relies on the sequential substitution of cyanuric chloride, that method can be limited by harsh conditions and regioselectivity issues.

**Dimethyl cyanocarbonimidate** (DCC),

, and its sulfur analog, Dimethyl N-cyanodithioiminocarbonate (DNcD),

, offer a superior, convergent strategy. These reagents act as electrophilic "C-N-C" synthons that react with binucleophiles (amidines, guanidines, hydrazines) to form the triazine ring under mild conditions. This guide provides high-fidelity protocols for exploiting this chemistry to generate 2-amino-4-methoxy-1,3,5-triazines and their thio-analogs.

## Chemical Basis & Mechanism[2]

### The Reagent Profile

**Dimethyl cyanocarbonimidate** possesses two electrophilic centers:

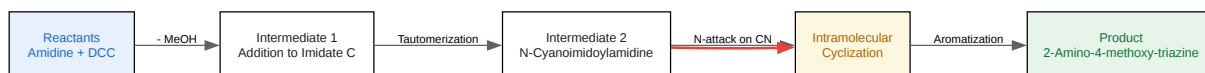
- The Imidate Carbon: Activated by the electron-withdrawing cyano group and the leaving group potential of the methoxy/methylthio groups.
- The Nitrile Carbon: Susceptible to nucleophilic attack after the initial addition-elimination at the imidate carbon.

## Reaction Mechanism: Cyclocondensation with Amidines

The formation of the triazine ring proceeds via a stepwise [3+3] annulation.

- Nucleophilic Attack: The amidine nitrogen attacks the imidate carbon of DCC, displacing one methanol (or methanethiol) molecule.
- Intermediate Formation: An N-cyanoimidoylamidine intermediate is formed.
- Intramolecular Cyclization: The second nitrogen of the amidine attacks the nitrile carbon.
- Aromatization: Tautomerization leads to the stable 1,3,5-triazine core.

## Mechanistic Pathway Diagram



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Caption: Stepwise [3+3] cyclocondensation mechanism of amidines with **dimethyl cyanocarbonimidate**.

## Experimental Protocols

### Protocol A: Synthesis of 2-Amino-4-methoxy-6-aryl-1,3,5-triazines

Target Audience: Medicinal chemists synthesizing focused libraries. Reagent: **Dimethyl cyanocarbonimidate** (Oxygen analog).

## Reagents &amp; Materials:

- Aryl Amidine hydrochloride (1.0 equiv)
- **Dimethyl cyanocarbonimidate** (1.1 equiv)
- Base: Sodium Methoxide (NaOMe) (2.2 equiv) or Triethylamine (Et<sub>3</sub>N)
- Solvent: Methanol (anhydrous)

## Step-by-Step Procedure:

- Preparation of Free Base: In a flame-dried round-bottom flask, dissolve the aryl amidine hydrochloride (10 mmol) in anhydrous methanol (20 mL). Add NaOMe (22 mmol, 0.5 M solution in MeOH) dropwise at 0°C. Stir for 15 minutes to liberate the free amidine.
- Addition of DCC: Add **Dimethyl cyanocarbonimidate** (11 mmol, 1.25 g) in one portion.
- Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Then, heat to reflux (65°C) for 4–6 hours.
  - Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The disappearance of the amidine and the appearance of a fluorescent spot usually indicates product formation.
- Workup: Cool the reaction mixture to room temperature. The product often precipitates as a white or off-white solid.
- Isolation: Filter the precipitate. Wash the cake with cold methanol (2 x 5 mL) and water (2 x 10 mL) to remove sodium salts.
- Purification: If no precipitate forms, evaporate the solvent under reduced pressure. Dissolve the residue in EtOAc, wash with water and brine, dry over MgSO<sub>4</sub>, and concentrate. Recrystallize from EtOH or purify via flash chromatography (SiO<sub>2</sub>, 0-5% MeOH in DCM).

## Protocol B: Synthesis of 2,4-Diamino-6-methylthio-1,3,5-triazines

Target Audience: Researchers requiring thio-functionalized cores for further substitution (SNAr).

Reagent: Dimethyl N-cyanodithioiminocarbonate (Sulfur analog, CAS 10191-60-3).[2][3][4][5]

Reagents & Materials:

- Guanidine nitrate (1.0 equiv)
- Dimethyl N-cyanodithioiminocarbonate (1.0 equiv)[2]
- Base: Potassium hydroxide (KOH) or NaOMe
- Solvent: Ethanol or Acetonitrile

Step-by-Step Procedure:

- Activation: Dissolve Guanidine nitrate (10 mmol) and KOH (10 mmol) in Ethanol (30 mL). Stir for 30 min to precipitate KNO<sub>3</sub>; filter if necessary or proceed as a suspension.
- Coupling: Add Dimethyl N-cyanodithioiminocarbonate (10 mmol, 1.46 g) to the filtrate.
- Reflux: Heat the mixture to reflux (78°C) for 6–12 hours. Methyl mercaptan (MeSH) will be evolved (Caution: Use a scrubber/trap with bleach).
- Workup: Cool to 0°C. The product, 2,4-diamino-6-methylthio-1,3,5-triazine, typically crystallizes out.
- Yield Optimization: If yield is low, concentrate the mother liquor to half volume and cool again.

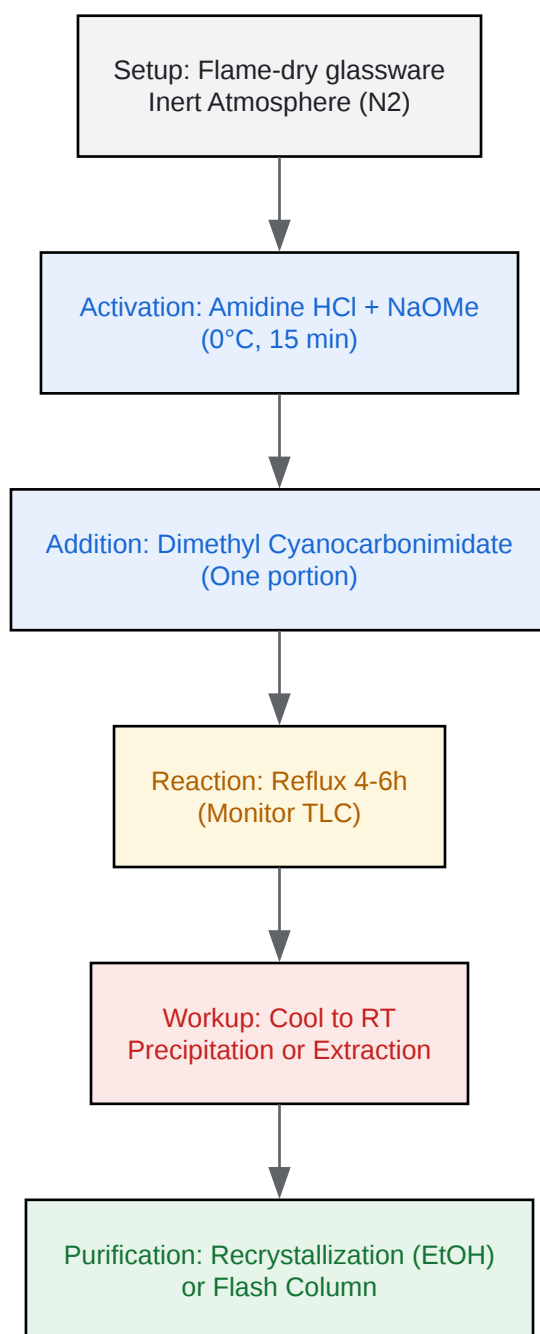
## Data Summary & Optimization

Table 1: Comparative Reactivity of Binucleophiles

Nucleophile	Reagent (DCC/DNcD)	Primary Product	Typical Yield	Reaction Temp
Benzamidine	DCC (Oxygen)	2-Amino-4-methoxy-6-phenyl-triazine	75-85%	Reflux (65°C)
Guanidine	DNcD (Sulfur)	2,4-Diamino-6-methylthio-triazine	80-90%	Reflux (78°C)
Hydrazine	DNcD (Sulfur)	3-Amino-5-methylthio-1,2,4-triazole*	60-70%	RT to 50°C
2-Aminopyridine	DCC (Oxygen)	Pyrimido[1,2-a]-1,3,5-triazin-4-one	50-65%	Reflux (100°C+)

\*Note: Reaction with hydrazine favors the 1,2,4-triazole isomer due to the N-N bond in the nucleophile.

## Experimental Workflow Diagram



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Caption: Standardized workflow for the synthesis of triazines from DCC and amidines.

## Applications in Drug Development

- **Library Generation:** The methoxy or methylthio group at position 4 is a "handle." It can be displaced by secondary amines (morpholine, piperazine) in a subsequent step to generate

diverse libraries of trisubstituted triazines.

- DHFR Inhibitors: The 2,4-diamino-triazine motif (accessible via Protocol B) is the pharmacophore for dihydrofolate reductase inhibitors (e.g., Methotrexate analogs).
- Kinase Inhibition: 2-Amino-triazines are frequent scaffolds in ATP-competitive kinase inhibitors (e.g., PI3K, mTOR).

## Troubleshooting & Critical Parameters

- Moisture Sensitivity: DCC is moisture-sensitive. Ensure methanol is anhydrous. Water competes as a nucleophile, leading to hydrolysis of the imidate to a carbamate.
- Odor Control: When using the sulfur analog (DNcD), methanethiol is a byproduct. Perform reactions in a well-ventilated fume hood and vent through a bleach (sodium hypochlorite) scrubber.
- Regioselectivity: With unsymmetrical binucleophiles (e.g., methylguanidine), regioisomers may form. NMR analysis (HMBC) is required to confirm the position of the substituents.

## References

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- **Dimethyl Cyanocarbonimidate** Reagent Profile: ChemicalBook CAS 24771-25-3 Data. [Link](#)

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